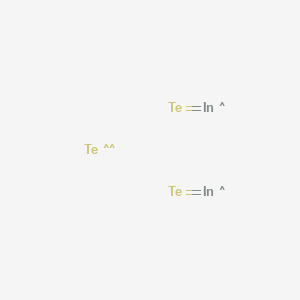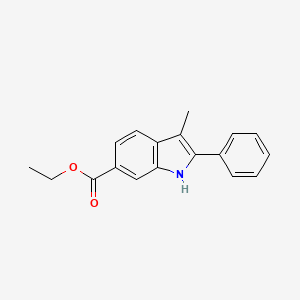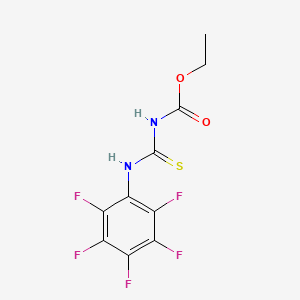
Ethyl 3-(perfluorophenyl)thioureidocarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(perfluorophenyl)thioureidocarboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a perfluorophenyl group, which imparts distinct chemical and physical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(perfluorophenyl)thioureidocarboxylate typically involves the reaction of ethyl isocyanate with perfluorophenylthiourea under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(perfluorophenyl)thioureidocarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the perfluorophenyl group.
Aplicaciones Científicas De Investigación
Ethyl 3-(perfluorophenyl)thioureidocarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(perfluorophenyl)thioureidocarboxylate involves its interaction with specific molecular targets and pathways. The perfluorophenyl group is known to enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The thioureidocarboxylate moiety can form hydrogen bonds and other interactions with biological molecules, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Ethyl 3-(perfluorophenyl)thioureidocarboxylate can be compared with other similar compounds, such as:
Ethyl 3-(trifluoromethyl)thioureidocarboxylate: Similar structure but with a trifluoromethyl group instead of a perfluorophenyl group.
Ethyl 3-(perfluorobutyl)thioureidocarboxylate: Contains a perfluorobutyl group instead of a perfluorophenyl group.
Ethyl 3-(perfluorocyclohexyl)thioureidocarboxylate: Features a perfluorocyclohexyl group.
These compounds share similar chemical properties but differ in their specific applications and biological activities due to the variations in their fluorinated groups.
Propiedades
Fórmula molecular |
C10H7F5N2O2S |
|---|---|
Peso molecular |
314.23 g/mol |
Nombre IUPAC |
ethyl N-[(2,3,4,5,6-pentafluorophenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C10H7F5N2O2S/c1-2-19-10(18)17-9(20)16-8-6(14)4(12)3(11)5(13)7(8)15/h2H2,1H3,(H2,16,17,18,20) |
Clave InChI |
YVIGYWNRWUAFKX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(=S)NC1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


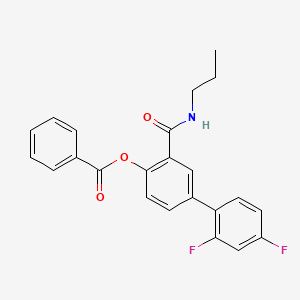
![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14122940.png)
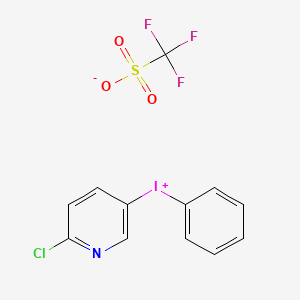
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14122969.png)
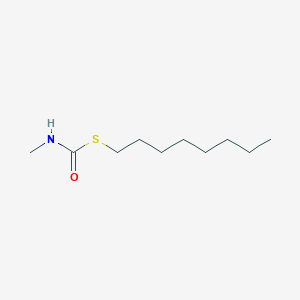
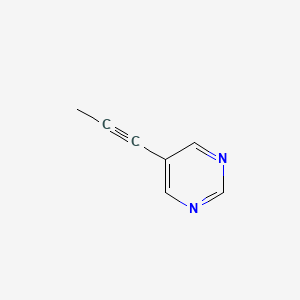
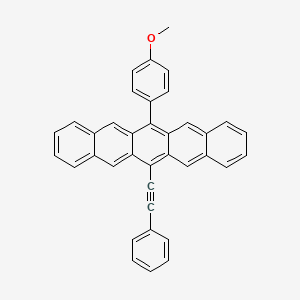
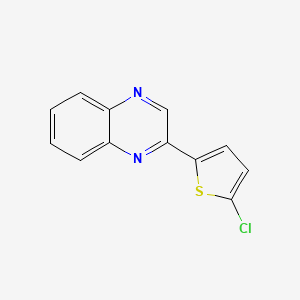
![4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14123004.png)
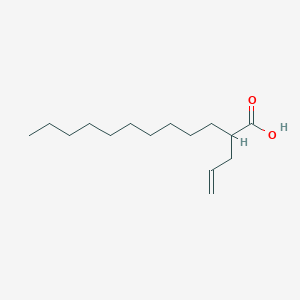
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14123015.png)
